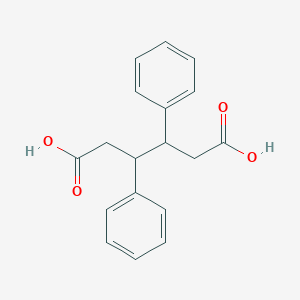
3,4-Diphenylhexanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diphenylhexanedioic acid is an organic compound characterized by the presence of two phenyl groups attached to a hexanedioic acid backbone This compound is notable for its unique structure, which imparts distinct chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diphenylhexanedioic acid typically involves a multi-step process. One common method includes the condensation reaction between L-phenylalanine and benzaldehyde in alkaline ethanol solutions under microwave-assisted conditions. This reaction yields the sodium salt of 2-hydroxy-3,4-diphenylhexanedioic acid, which can be further processed to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of microwave-assisted synthesis can enhance yield and reduce reaction times, making it a viable option for industrial applications.
化学反应分析
Types of Reactions: 3,4-Diphenylhexanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron (Fe) or aluminum chloride (AlCl3) are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
3,4-Diphenylhexanedioic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,4-diphenylhexanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds with enzymes and proteins, influencing their activity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, further modulating their function .
相似化合物的比较
- 3,4-Dimethylhexanedioic acid
- 3,4-Dihydroxyhexanedioic acid
- 3,4-Diphenylbutanedioic acid
Comparison: 3,4-Diphenylhexanedioic acid is unique due to the presence of two phenyl groups, which significantly impact its chemical reactivity and physical properties. Compared to its analogs, this compound exhibits distinct behavior in terms of solubility, melting point, and interaction with biological molecules .
属性
CAS 编号 |
25347-44-8 |
|---|---|
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC 名称 |
3,4-diphenylhexanedioic acid |
InChI |
InChI=1S/C18H18O4/c19-17(20)11-15(13-7-3-1-4-8-13)16(12-18(21)22)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20)(H,21,22) |
InChI 键 |
CDAXWFKYGWELRY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C(CC(=O)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















